2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound containing a triazole ring substituted with a 3-methylphenyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods can utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different substitution patterns.
Benzotriazole: Contains a fused benzene ring, offering different chemical properties.
Tetrazole: Contains an additional nitrogen atom, leading to distinct reactivity.
Uniqueness
2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its 3-methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)triazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-7-3-2-4-8(5-7)13-11-6-9(10)12-13/h2-6H,1H3,(H2,10,12) |
InChI Key |
NZZGVNYVLCAVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.